molecular formula C9H18N2O B7808241 2-Methyl-N-(piperidin-4-yl)propanamide CAS No. 78555-37-0

2-Methyl-N-(piperidin-4-yl)propanamide

Cat. No. B7808241
CAS RN: 78555-37-0
M. Wt: 170.25 g/mol
InChI Key: BNCQNRLNKWZODO-UHFFFAOYSA-N
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Description

2-Methyl-N-(piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including compounds structurally related to 2-Methyl-N-(piperidin-4-yl)propanamide, have been studied for their role in corrosion inhibition. The adsorption and corrosion inhibition properties of these derivatives on iron surfaces were investigated using quantum chemical calculations and molecular dynamics simulations. These studies contribute to understanding how such compounds can be used to protect metals against corrosion (Kaya et al., 2016).

Anticancer Agents

Research has been conducted on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating their potential as anticancer agents. These compounds have been found to exhibit promising anticancer activity in vitro, suggesting their potential therapeutic use in cancer treatment (Rehman et al., 2018).

Antimicrobial Activity

The synthesis of certain piperidine derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, has been investigated for their antimicrobial activity. These compounds have shown significant potency against various bacterial and fungal pathogens, indicating their potential as effective antimicrobial agents (Vinaya et al., 2009).

Anticonvulsant Activity

N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, a class of compounds structurally related to this compound, have been synthesized and evaluated for their anticonvulsant properties. This research contributes to the development of new potential treatments for epilepsy and related disorders (Kamiński et al., 2015).

Alzheimer's Disease Treatment

New N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds demonstrated enzyme inhibition activity against acetylcholinesterase, an enzyme associated with the pathology of Alzheimer's disease (Rehman et al., 2018).

properties

IUPAC Name

2-methyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCQNRLNKWZODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294610
Record name 2-Methyl-N-4-piperidinylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78555-37-0
Record name 2-Methyl-N-4-piperidinylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78555-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-4-piperidinylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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